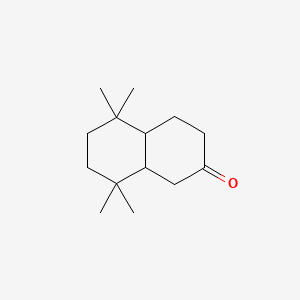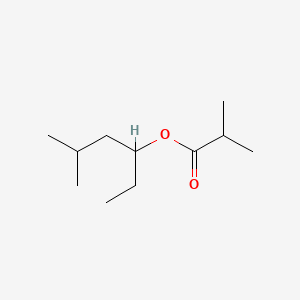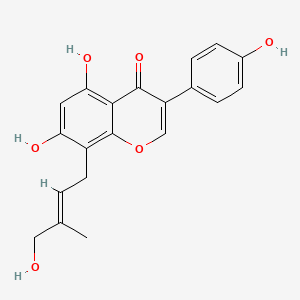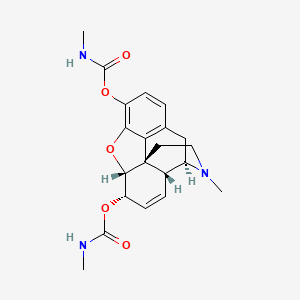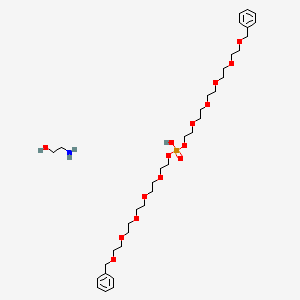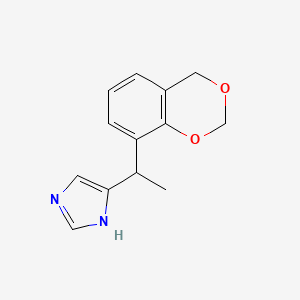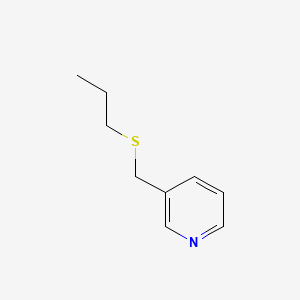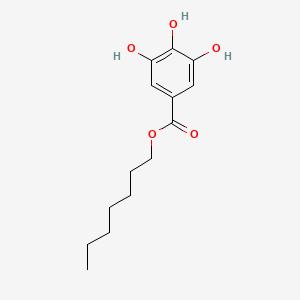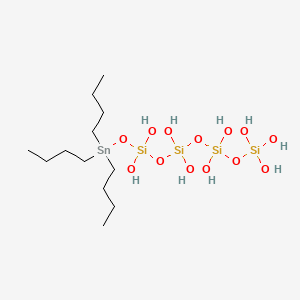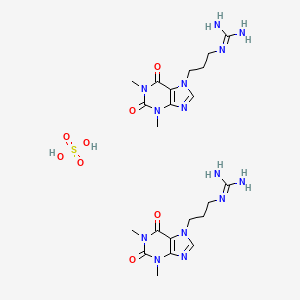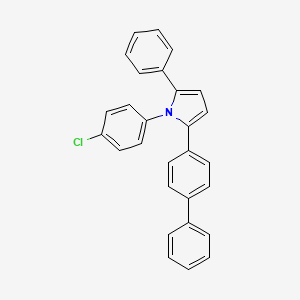
2-(1,1'-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-phenyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrol, 2-(1,1’-Biphenyl)-4-yl-1-(4-Chlorphenyl)-5-phenyl- ist eine komplexe organische Verbindung, die zur Pyrrol-Familie gehört. Pyrrole sind fünfringige heterozyklische aromatische Verbindungen mit einem Stickstoffatom. Diese spezielle Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die Biphenyl-, Chlorphenyl- und Phenylgruppen umfasst, die an den Pyrrolring gebunden sind. Das Vorhandensein dieser Substituenten verleiht der Verbindung besondere chemische und physikalische Eigenschaften, was sie in verschiedenen Bereichen der wissenschaftlichen Forschung interessant macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1H-Pyrrol, 2-(1,1’-Biphenyl)-4-yl-1-(4-Chlorphenyl)-5-phenyl-, umfasst in der Regel mehrstufige organische Reaktionen. Ein gängiges Verfahren ist die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. So kann die Reaktion beispielsweise mit der Bildung eines Biphenylderivats beginnen, gefolgt von der Einführung von Chlorphenyl- und Phenylgruppen durch Substitutionsreaktionen. Der letzte Schritt beinhaltet oft die Cyclisierung zur Bildung des Pyrrolrings.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Katalysatoren, optimierte Reaktionsbedingungen und kontinuierliche Fließreaktoren können die Effizienz und Ausbeute des Prozesses verbessern. Prinzipien der Grünen Chemie, wie die Verwendung ungiftiger Lösungsmittel und energieeffizienter Verfahren, werden ebenfalls berücksichtigt, um die Umweltbelastung zu minimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1H-Pyrrol, 2-(1,1’-Biphenyl)-4-yl-1-(4-Chlorphenyl)-5-phenyl-, kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Pyrroloxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Pyrrolderivate führen.
Substitution: Elektrophile und nukleophile Substitutionsreaktionen können an verschiedenen Positionen am Pyrrolring und seinen Substituenten auftreten.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und organometallische Verbindungen werden unter verschiedenen Bedingungen eingesetzt, einschließlich saurer oder basischer Umgebungen.
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise Oxidation zu Pyrroloxiden führen, während Substitutionsreaktionen neue funktionelle Gruppen einführen können, was zu einer Vielzahl von Derivaten führt.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrol, 2-(1,1’-Biphenyl)-4-yl-1-(4-Chlorphenyl)-5-phenyl-, hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und Materialien verwendet.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung biologischer Wechselwirkungen und Mechanismen.
Medizin: Die Forschung zu ihren potenziellen therapeutischen Eigenschaften, wie z. B. entzündungshemmenden oder krebshemmenden Aktivitäten, ist im Gange.
Industrie: Es kann aufgrund seiner Stabilität und Reaktivität bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 1H-Pyrrol, 2-(1,1’-Biphenyl)-4-yl-1-(4-Chlorphenyl)-5-phenyl-, beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen in biologischen Systemen. Die Verbindung kann an spezifische Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, wie z. B. der Hemmung der Enzymaktivität oder der Veränderung von Signaltransduktionswegen. Die genauen molekularen Zielstrukturen und Signalwege hängen von der spezifischen Anwendung und dem Kontext der Forschung ab.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 2-(1,1’-biphenyl)-4-yl-1-(4-chlorophenyl)-5-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 2-(1,1’-biphenyl)-4-yl-1-(4-chlorophenyl)-5-phenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of the research.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1H-Pyrrol, 2-(1,1’-Biphenyl)-4-yl-1-phenyl-5-(4-Chlorphenyl)
- 1H-Pyrrol, 2-(1,1’-Biphenyl)-4-yl-1-(4-Bromphenyl)-5-phenyl-
- 1H-Pyrrol, 2-(1,1’-Biphenyl)-4-yl-1-(4-Methoxyphenyl)-5-phenyl-
Einzigartigkeit
1H-Pyrrol, 2-(1,1’-Biphenyl)-4-yl-1-(4-Chlorphenyl)-5-phenyl-, ist durch die spezifische Anordnung seiner Substituenten einzigartig. Insbesondere das Vorhandensein der Chlorphenylgruppe verleiht ihr besondere elektronische und sterische Eigenschaften, die ihre Reaktivität und Wechselwirkungen beeinflussen.
Eigenschaften
CAS-Nummer |
91307-00-5 |
|---|---|
Molekularformel |
C28H20ClN |
Molekulargewicht |
405.9 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-phenyl-5-(4-phenylphenyl)pyrrole |
InChI |
InChI=1S/C28H20ClN/c29-25-15-17-26(18-16-25)30-27(23-9-5-2-6-10-23)19-20-28(30)24-13-11-22(12-14-24)21-7-3-1-4-8-21/h1-20H |
InChI-Schlüssel |
JZEUINUQLUMQIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





